1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime
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Overview
Description
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a chemical compound with a complex structure and diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting with the formation of the indole core. The reaction conditions may include the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process may also include purification steps to remove impurities and obtain a high-purity final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism by which 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxaldehyde
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxylic acid
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carboxamide
Uniqueness: 1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBOWNMTHNWRD-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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